Product packaging for Tributylphosphine(Cat. No.:CAS No. 998-40-3)

Tributylphosphine

Cat. No.: B147548
CAS No.: 998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, broadly defined as organic compounds containing phosphorus, are integral to various scientific disciplines wikipedia.orgrsc.org. Their significance stems from the diverse oxidation states phosphorus can adopt and the varied bonding arrangements it can form with carbon and other elements wikipedia.org. This versatility leads to a wide array of structures with distinct chemical and physical properties, finding applications in areas such as organic synthesis, agriculture, materials science, and medicinal chemistry rsc.orgtaylorandfrancis.com.

Organophosphorus compounds are utilized in pest control, serving as alternatives to persistent chlorinated hydrocarbons wikipedia.org. They are also key components in the manufacturing of plastics and solvents nih.gov. The formation of phosphorus-carbon (P-C) bonds is a fundamental aspect of organophosphorus chemistry, and compounds featuring this bond are of growing interest in medicinal and nucleic acid chemistry due to their potential biological activities taylorandfrancis.com.

Scope and Versatility of Tributylphosphine in Synthetic Methodologies and Catalysis

This compound is a versatile reagent and catalyst widely employed in organic synthesis and catalysis chemicalbook.com. Its nucleophilic character allows it to participate in various reactions, including the formation of phosphonium (B103445) salts and the reduction of disulfides . As a weak base, it is valuable in organic solvents for nucleophilic substitutions .

In catalysis, PBu₃ serves as an effective ligand for transition metal complexes, particularly those in low oxidation states wikipedia.orgchemeurope.com. This coordination enhances the stability and reactivity of metal ions, which is crucial in various catalytic processes chemimpex.com. It is used as a catalyst modifier in reactions like the cobalt-catalyzed hydroformylation of alkenes, where it can influence the product distribution wikipedia.orgchemeurope.com.

PBu₃ also functions as an organocatalyst, promoting reactions under metal-free conditions. Its high Lewis basicity enables it to catalyze Michael reactions by undergoing nucleophilic addition to activated multiple bonds researchgate.net. This reactivity is exploited in various transformations, including conjugate additions and cycloaddition reactions researchgate.netresearchgate.net. For instance, PBu₃ has been shown to be a superior catalyst for the α-C-addition of 1,3-dicarbonyl compounds to electron-deficient alkynes, often resulting in higher yields and milder reaction conditions compared to other phosphines organic-chemistry.org.

The versatility of this compound in synthetic methodologies is further highlighted by its use in:

  • Reduction of alkyl and aromatic disulfides. sigmaaldrich.comsigmaaldrich.com
  • Catalysis of the synthesis of 2-substituted 1,3-benzoselenazoles. sigmaaldrich.comsigmaaldrich.com
  • Promotion of the ring opening of epoxides and aziridines with nucleophiles. sigmaaldrich.comsigmaaldrich.com
  • Reactions for preparing 6-substituted penicillanate esters. sigmaaldrich.comsigmaaldrich.com
  • Catalysis of acylation reactions of alcohols. sigmaaldrich.comsigmaaldrich.com
  • Catalysis in the preparation of rotaxanes. sigmaaldrich.comsigmaaldrich.com
  • Catalysis in the synthesis of vinyl thioethers. sigmaaldrich.com
  • Promotion of conjugate addition of non-nucleophilic N-containing compounds with Michael acceptors. researchgate.netsigmaaldrich.com
  • Evolution of this compound Research in Academic and Industrial Contexts

    The research trajectory of this compound reflects broader developments in organophosphorus chemistry . Early investigations focused on the synthesis and characterization of organophosphorus compounds, laying the groundwork for understanding their fundamental properties . The emergence of tertiary phosphine (B1218219) oxides, including this compound oxide, as subjects of dedicated research coincided with the recognition of their unique properties .

    Historically, the foundations of organophosphorus chemistry were established in the nineteenth century, with early challenges in synthetic methods . Pioneering work by chemists like August Wilhelm Hofmann in the mid-19th century systematically explored phosphine oxides and related compounds, defining fundamental principles in the field . The introduction of the Arbuzov reaction in the early 20th century significantly improved the synthetic accessibility of organophosphorus compounds .

    In academic research, this compound has been extensively studied for its role as a ligand in transition metal catalysis and as an organocatalyst in various organic transformations wikipedia.orgchemeurope.comresearchgate.netresearchgate.net. Research continues to explore its applications in novel reaction methodologies, including asymmetric synthesis and the construction of complex molecular architectures researchgate.netorgsyn.org. Studies have investigated its use in solid-phase synthesis and the creation of compound libraries orgsyn.org.

    Industrially, this compound finds use as a catalyst and intermediate nih.gov. It is employed as a polymerization cross-linking catalyst and a catalyst component for hydrogenation in the petroleum industry nih.gov. While other phosphines like tricyclohexylphosphine (B42057) may be more effective in certain industrial processes such as hydroformylation, this compound remains relevant due to factors like cost and handling properties wikipedia.orgchemeurope.com. The market for this compound continues to be analyzed, indicating ongoing industrial interest and applications github.comprof-research.comdatainsightsmarket.comopenpr.com. Its use as a precursor to certain phosphonium salts with applications in agriculture has also been noted wikipedia.org.

    The evolution of research into this compound highlights its transition from a basic organophosphorus compound to a valuable and versatile tool in both academic laboratories and industrial processes, driven by its unique reactivity and catalytic capabilities.

    Properties of this compound

    Property Value Source
    Chemical Formula P(CH₂CH₂CH₂CH₃)₃ or PBu₃ wikipedia.orgchemeurope.com
    Molar Mass 202.32 g/mol wikipedia.orgnih.gov
    Appearance Colorless to yellowish oily liquid wikipedia.orgnih.govchemicalbook.com
    Odor Strong, nauseating (garlic-like) wikipedia.orgnih.govchemicalbook.com
    Density 0.81 g/mL at 25 °C sigmaaldrich.comcommonorganicchemistry.com
    Melting Point -60 °C wikipedia.orgcommonorganicchemistry.com
    Boiling Point 240 °C (at 760 mmHg) or 150 °C (at 50 mmHg) wikipedia.orgsigmaaldrich.comcommonorganicchemistry.com
    Solubility in Water Insoluble nih.govchemicalbook.comnoaa.gov
    Flash Point 117 °C chemeurope.comsigmaaldrich.com
    Autoignition Temp. 168 °C or 392 °F chemeurope.comsigmaaldrich.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C12H27P B147548 Tributylphosphine CAS No. 998-40-3

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    tributylphosphane
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    InChI

    InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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    InChI Key

    TUQOTMZNTHZOKS-UHFFFAOYSA-N
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    Canonical SMILES

    CCCCP(CCCC)CCCC
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    Molecular Formula

    C12H27P
    Record name TRIBUTYLPHOSPHANE
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    DSSTOX Substance ID

    DTXSID9046998
    Record name Tributylphosphine
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    Molecular Weight

    202.32 g/mol
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    Physical Description

    Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
    Record name TRIBUTYLPHOSPHANE
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    Record name Phosphine, tributyl-
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    CAS No.

    998-40-3
    Record name TRIBUTYLPHOSPHANE
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    Record name Tri-n-butylphosphine
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    Synthetic Methodologies for Tributylphosphine and Its Derivatives

    Advanced Approaches to Tributylphosphine Synthesis

    The preparation of this compound can be achieved through various synthetic routes, with ongoing research focusing on improving efficiency, selectivity, and environmental impact.

    Innovations in Hydrophosphination Protocols

    Hydrophosphination, the addition of a P-H bond across an unsaturated system, represents a significant route to organophosphines. For this compound, this typically involves the reaction of phosphine (B1218219) (PH₃) with 1-butene. The addition often proceeds via a free radical mechanism, which explains why the addition does not follow Markovnikov's rule. wikipedia.org Recent research in hydrophosphination has explored catalytic methods to enhance selectivity and efficiency. researchgate.netuvm.edu While specific innovations directly focused on this compound synthesis via hydrophosphination are detailed in the literature, the general advancements in this area, such as the use of various catalysts and reaction conditions, contribute to the broader understanding and potential refinement of this compound production. researchgate.netuvm.edu

    Refinements in Grignard Reagent Methodologies

    The reaction of organometallic reagents with halophosphines is a classical method for synthesizing phosphines, including tertiary phosphines like this compound. nih.gov This approach typically involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgnih.gov

    The general reaction can be represented as:

    3 RMgX + PCl₃ → R₃P + 3 MgXCl

    where R is a butyl group and X is a halogen (e.g., Br).

    While the Grignard methodology is a known laboratory preparation for this compound, it is less common for large-scale industrial production due to the commercial availability of this compound at reasonable prices. wikipedia.org Refinements in Grignard reagent methodologies often focus on improving the preparation and handling of Grignard reagents themselves, which can be sensitive to moisture and air. orgsyn.orggoogle.com Techniques for preparing Grignard reagents often involve reacting an alkyl or aryl halide with magnesium metal in an ether solvent. google.com The formation can sometimes be challenging and inhibited by impurities or the presence of water or alcohols. google.com

    Green Chemistry Principles in this compound Production

    Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comsigmaaldrich.comchemmethod.com Applying green chemistry principles to this compound production involves considering aspects such as atom economy, the use of safer solvents, and minimizing waste generation. sigmaaldrich.comacs.org

    Key principles relevant to the synthesis of chemicals like this compound include:

    Prevention: Aiming to prevent waste rather than treating or cleaning it up after it's created. sigmaaldrich.comacs.org

    Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product. sigmaaldrich.comacs.org

    Less Hazardous Chemical Syntheses: Using and generating less toxic substances. sigmaaldrich.comskpharmteco.com

    Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances, especially hazardous ones. sigmaaldrich.com

    While specific detailed examples of green chemistry implementations solely for this compound production are not extensively highlighted in the provided search results, the general principles of green chemistry are being increasingly applied across the chemical industry to develop more sustainable processes. instituteofsustainabilitystudies.comchemmethod.com This includes exploring alternative reaction media, improving energy efficiency, and utilizing catalysis to enhance selectivity and reduce waste. chemmethod.com

    Synthesis of this compound-Derived Chalcogenides

    This compound readily reacts with chalcogens (oxygen, sulfur, selenium, tellurium) to form the corresponding chalcogenides, with the oxide and sulfide (B99878) being common examples.

    Preparation of this compound Oxide (TBPO)

    This compound oxide (TBPO) is an organophosphorus compound with the molecular formula C₁₂H₂₇OP. cenmed.comfishersci.ca It is typically prepared through the oxidation of this compound. This reaction occurs readily in the presence of oxidizing agents, including atmospheric oxygen. wikipedia.org

    The oxidation of this compound to TBPO can be represented as:

    2 PBu₃ + O₂ → 2 O=PBu₃

    TBPO can also be formed through reactions involving single-electron transfer from this compound to oxidizing agents like methylviologen (MV²⁺), generating a this compound radical cation which subsequently reacts to form TBPO.

    TBPO is a colorless to pale yellow liquid or a white to off-white crystalline powder with a melting point around 71 °C. cenmed.comfishersci.casigmaaldrich.comcymitquimica.comchemimpex.com It is characterized by a polar phosphorus-oxygen double bond. TBPO is soluble in polar solvents and is used as a catalyst, organic synthesis intermediate, solvent, and ligand in coordination chemistry. cenmed.comcymitquimica.comchemimpex.com

    Synthetic Routes to this compound Sulfide

    This compound sulfide is an organophosphorus compound with the molecular formula C₁₂H₂₇PS. cenmed.comnih.govuni.lu It can be synthesized by the reaction of this compound with sulfur. researchgate.net

    A convenient method for the synthesis of this compound sulfide involves the rapid reaction of elemental sulfur (S₈) with a stoichiometric amount of this compound at room temperature in a suitable solvent. researchgate.net The reaction can occur very quickly, often in less than a minute, under simple conditions such as shaking the mixture. researchgate.net

    The reaction can be represented as:

    PBu₃ + 1/8 S₈ → S=PBu₃

    This compound sulfide is often encountered as a light yellow liquid. strem.com It has a molecular weight of 234.38 g/mol . cenmed.comnih.gov

    Derivatization to Selenides and Tellurides

    This compound (TBP) can be readily derivatized to form this compound selenide (B1212193) (TBPSe) and this compound telluride (TBPTe). These compounds are significant as precursors in the synthesis of various metal chalcogenide nanocrystals, such as cadmium selenide (CdSe) and cadmium telluride (CdTe). rhhz.net The formation of these derivatives typically involves the reaction of this compound with elemental selenium or tellurium. rhhz.net

    One common method for synthesizing this compound selenide involves the direct reaction of this compound with elemental selenium powder under controlled conditions, often in an inert atmosphere to prevent oxidation of the phosphine. For instance, selenium powder can be added to a solution of this compound and stirred for several hours under inert conditions until a clear solution is obtained, indicating the formation of TBPSe. This method is noted for its simplicity, although careful purification may be required to remove unreacted selenium and byproducts.

    Another synthetic route for this compound selenide is a "one-pot" method starting from phosphorus trichloride and organolithium reagents, followed by reaction with elemental selenium. This process first forms this compound in situ, which then reacts with selenium. This method is reported to offer controlled synthesis with good yields and purity.

    This compound telluride (TBPTe) is similarly synthesized by the reaction of this compound with elemental tellurium. rsc.orgrsc.org Early reports described the isolation of this compound telluride as a solid from the reaction of a this compound solution with elemental tellurium. rsc.org TBPTe has been employed as a tellurium precursor in the synthesis of metal telluride nanocrystals, including CdTe and ZnTe quantum dots. rhhz.netrsc.org A typical preparation involves heating a mixture of this compound and tellurium powder under an inert atmosphere at elevated temperatures, such as 240 °C, for several hours to yield a clear solution of TBPTe. rsc.org

    The reactivity and effectiveness of these phosphine chalcogenides as precursors in nanocrystal synthesis are influenced by factors such as alkyl chain length, steric effects, and purity. Impurities like secondary phosphines can impact reaction rates. The use of this compound to dissolve selenium or tellurium for nanocrystal synthesis is a widely adopted approach, facilitating the formation of chalcogenide precursors in situ that can then react with metal sources under thermal conditions. rhhz.net

    Detailed research findings highlight the role of this compound selenide and telluride as key intermediates in the nucleation and growth of semiconductor nanocrystals. rhhz.net The ability of these compounds to release selenium or tellurium under thermal conditions is crucial for the formation of metal selenides and tellurides. Studies have investigated the reaction mechanisms involved in transforming organoselenium precursors, including those derived from this compound, into iron selenide nanocrystals, emphasizing the influence of coordinating solvents like this compound on Se bond cleavage. mdpi.comcardiff.ac.uk

    Synthesis of this compound-Based Phosphonium (B103445) Salts

    This compound-based phosphonium salts are a class of organophosphorus compounds with diverse applications, including their use in the Wittig reaction and as ionic liquids. google.comresearchgate.net The synthesis of these salts typically involves the alkylation or quaternization of this compound with an appropriate organic halide or other electrophile. google.comwikipedia.orgrsc.orgunive.it

    A general method for preparing phosphonium salts is the reaction of a phosphine with a primary or secondary alkyl halide, often carried out under heated conditions in the presence or absence of a solvent. google.comgoogle.com This reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of this compound attacks the carbon atom bonded to the halogen, leading to the formation of a phosphonium cation and a halide anion. google.comyoutube.com

    For this compound, reaction with alkyl halides such as benzyl (B1604629) chloride yields tributyl(phenylmethyl)phosphonium chloride. wikipedia.org The ease of this reaction makes phosphonium salts readily accessible. youtube.com While primary alkyl halides are generally preferred for high yields, secondary halides can also react. google.comyoutube.com

    Various solvents can be employed in the synthesis of phosphonium salts, including polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and N,N-1,3-dimethyl-2-imidazolidinone. google.comgoogle.com Other solvents such as acetonitrile, toluene, and benzene (B151609) have also been used. google.comgoogle.com The choice of solvent can influence the reaction rate and the ease of purification of the resulting salt. google.comgoogle.com

    Research has explored methods for synthesizing phosphonium salts using chlorides in the presence of alkali metal bromides or iodides, facilitating a halogen exchange reaction concurrently with phosphonium salt formation in the same solvent system. google.comgoogle.com This approach can simplify the synthetic process. google.comgoogle.com

    Detailed studies on the synthesis of phosphonium salts have investigated reaction conditions, including temperature and the ratio of reactants, to optimize yields and purity. google.comgoogle.com For example, using this compound with 1-chloroalkanes of varying chain lengths (C1 to C14) has been reported for the synthesis of alkyltributylphosphonium chloride ionic liquids. researchgate.net

    Phosphonium salts can also be synthesized through alternative routes, such as the reaction of phosphines with alcohols activated by halogenation reagents, although the reaction with organic halides is the more typical approach. acs.org

    The synthesis of this compound-based phosphonium salts is a well-established area of organic chemistry, providing access to compounds utilized in various catalytic processes and as functional materials. google.comrsc.org

    Tributylphosphine As a Nucleophilic Organocatalyst

    Mechanistic Investigations of Tributylphosphine-Catalyzed Reactions

    Mechanistic studies of reactions catalyzed by this compound have revealed several key pathways involving nucleophilic activation and intermediate formation.

    The catalytic cycle typically begins with the nucleophilic addition of this compound to the β-carbon of an electron-deficient alkene or alkyne researchgate.netnih.govorganic-chemistry.org. This attack generates a transient species with a negative charge on the α-carbon and a positive charge on the phosphorus atom, known as a zwitterionic intermediate nih.govorganic-chemistry.org. The formation of this intermediate is a crucial step that activates the substrate for further reaction with nucleophiles or electrophiles researchgate.netnih.gov. The high Lewis basicity of tertiary phosphines like this compound facilitates this initial nucleophilic addition researchgate.net.

    The zwitterionic intermediate, formed by the conjugate addition of this compound to an activated multiple bond, is resonance-stabilized orgsyn.orgnih.gov. This intermediate, often described as a phosphonium (B103445) enolate or dienolate, acts as a reactive species capable of deprotonating pronucleophiles or undergoing further nucleophilic additions organic-chemistry.orgnih.gov. For example, in Michael additions catalyzed by phosphines, the generated zwitterion can serve as a base to activate the pronucleophile organic-chemistry.orgnih.gov. In other reactions, this intermediate can react with electrophiles or undergo intramolecular cyclizations illinois.eduorgsyn.org. The stability and reactivity of the zwitterionic intermediate play a significant role in determining the reaction pathway and product distribution orgsyn.orgnih.gov.

    While nucleophilic activation is a primary mode of action, under certain conditions, this compound can also participate in reactions involving single-electron transfer (SET) to generate a this compound radical cation psu.eduoup.com. This radical cation can then undergo further reactions, such as ionic reactions with nucleophiles psu.edu. Studies involving the reaction of this compound with electron-deficient compounds like methylviologen have provided insights into the reactivity of the phosphine (B1218219) radical cation intermediate psu.eduoup.com. This pathway can be influenced by factors such as the presence of nucleophiles and the nature of the electron acceptor psu.edu.

    Zwitterionic Intermediate Formation and Reactivity

    Applications in Carbon-Carbon Bond Formation

    This compound is a versatile catalyst for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex organic molecules researchgate.netchemistry.coach.

    This compound is an effective catalyst for Michael addition reactions, which involve the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound organic-chemistry.orgnih.govalevelchemistry.co.uk. It has been shown to catalyze the Michael addition of various nucleophiles, including 1,3-dicarbonyl compounds and alcohols, to electron-poor olefins organic-chemistry.orgnih.gov. This compound generally exhibits higher activity compared to triphenylphosphine (B44618) in these transformations organic-chemistry.org. The reaction proceeds via the formation of a zwitterionic intermediate that activates the pronucleophile nih.gov.

    Oxa-Michael addition reactions, a specific type of Michael addition where the nucleophile is an alcohol or phenoxide, are also effectively catalyzed by this compound rsc.orgrsc.org. These reactions are useful for forming carbon-oxygen bonds and have applications in polymer synthesis rsc.orgrsc.orgbeilstein-journals.org. Studies have compared the catalytic activity of different phosphines in oxa-Michael additions, highlighting the role of phosphine structure and electron richness beilstein-journals.orgnih.gov.

    This compound is a superior catalyst for the α-C-addition of 1,3-dicarbonyl compounds to electron-deficient alkynes organic-chemistry.org. This reaction provides an efficient method for the one-pot synthesis of α-(gem-difunctional) cinnamate (B1238496) esters and conjugated 1,3-diketones organic-chemistry.org. The use of this compound allows these reactions to proceed under milder conditions and with higher yields compared to other phosphines organic-chemistry.org. The reaction typically yields products predominantly as E-isomers organic-chemistry.org.

    Annulation Reactions (e.g., [4+2] Annulations)

    This compound is an effective catalyst for various annulation reactions, including [4+2] cycloadditions. These reactions are valuable for constructing cyclic products, such as substituted tetrahydropyridines. orgsyn.orgnih.gov

    One notable example is the phosphine-catalyzed [4+2] annulation between 2-alkyl-but-2,3-dienoates and aldimines. orgsyn.orgnih.gov This reaction, first reported in 2003, provides a powerful tool for synthesizing substituted tetrahydropyridine (B1245486) derivatives. orgsyn.orgnih.gov The generally accepted mechanism involves the nucleophilic addition of this compound to the β-position of α-alkyl allenoates, generating a resonance-stabilized zwitterionic species. orgsyn.orgnih.gov This intermediate then undergoes nucleophilic addition to the N-tosylimine, followed by proton transfer and β-elimination of this compound, yielding the tetrahydropyridine product. orgsyn.orgnih.govorgsyn.org

    Research has shown that this compound can facilitate these [4+2] annulations with high efficiency and diastereoselectivity. orgsyn.orgnih.gov For instance, the reaction of ethyl α-methylallenoate with various N-tosylarylimines in the presence of this compound typically affords tetrahydropyridines in over 90% isolated yields. orgsyn.orgnih.govorgsyn.org This annulation is considered a robust process, with gram-scale preparations of tetrahydropyridines being reported. orgsyn.orgnih.govorgsyn.org

    While this compound is effective, studies comparing different phosphines in related Michael additions (which can be related to annulation initiation) suggest that this compound generally shows higher activity than triphenylphosphine. organic-chemistry.org However, achieving high enantioselectivity in phosphine-catalyzed annulations can be challenging, and asymmetric versions often require the use of chiral phosphine catalysts. nih.govorgsyn.orgnih.gov

    This compound also catalyzes [3+2] annulations for the synthesis of pyrrolines under mild conditions, achieving high yields (e.g., 83–96%).

    C-Vinylation of Aromatic Systems

    This compound can catalyze the C-vinylation of aromatic systems. A reported diastereospecific C-vinylation of naphthol derivatives utilizes this compound as an efficient catalyst. researchgate.net This reaction involves the reaction of dialkyl acetylenedicarboxylate (B1228247) with naphthol derivatives in the presence of this compound, providing the corresponding vinylated products in excellent yields. researchgate.net This one-pot method is described as simple, effective, and proceeding under mild conditions. researchgate.net

    While the search results mention C-vinylation of aromatic halides using palladium catalysts where triphenylphosphine oxide is used to extend catalyst lifetime, this is a different catalytic system involving transition metals and a phosphine oxide, not this compound as the primary organocatalyst for direct C-vinylation of aromatic systems. organic-chemistry.org The focus here remains on the direct organocatalytic role of this compound.

    Catalysis in Carbon-Heteroatom Bond Formation

    This compound is also a valuable catalyst for the formation of carbon-heteroatom bonds through various reaction pathways.

    Ring-Opening Reactions of Heterocycles (Epoxides, Aziridines)

    This compound is recognized as an efficient promoting reagent for the ring-opening of various epoxides and aziridines with nucleophiles. scientificlabs.comsigmaaldrich.comacs.orgscientificlabs.comresearchgate.net This catalytic activity leads to the formation of anti-bifunctional products, often in good to excellent yields. acs.orgresearchgate.netnih.gov

    The mechanism for the this compound-catalyzed ring-opening of aziridines is proposed to be initiated by the nucleophilic attack of this compound at a carbon atom of the aziridine (B145994) ring. acs.orgnih.gov This generates a phosphonium intermediate, which is believed to be the active species in the reaction with nucleophiles such as phenols, thiols, and amines. psu.edu

    Studies have demonstrated the effectiveness of this compound in promoting the ring-opening of epoxides and aziridines with a variety of nucleophiles in water, yielding 1,2-bifunctionalized products. researchgate.net These reactions can proceed with moderate to excellent regioselectivity. researchgate.net

    This compound has also been employed as a catalyst for the ring-opening of aziridines with acid anhydrides, providing esters of β-amino alcohols in high yields. mdpi.comresearchgate.net Similarly, it catalyzes the reaction of epoxides with acetic anhydride (B1165640) to yield 1,2-diacetates in high yields. researchgate.net

    Acylation Processes

    This compound is an important catalyst for acylation reactions. scientificlabs.comsigmaaldrich.com It has been described as a remarkable acylation catalyst, comparable in activity to widely-used catalysts like 4-(dimethylamino)pyridine (DMAP) in certain instances. acs.orgscilit.commdpi.comacs.org

    Research has shown that this compound can effectively catalyze the acylation of alcohols by anhydrides. acs.orgmdpi.com In a comparison study, this compound was found to be more effective than DMAP in the benzoylation of menthol (B31143) using benzoic anhydride in acetonitrile, achieving higher conversion in a shorter time in the absence of excess tertiary amine base. acs.org While the presence of excess triethylamine (B128534) improved the rate of the DMAP-catalyzed reaction, the this compound-catalyzed reaction was still efficient without it. acs.org

    This compound catalysis has also been applied to the acylation of alcohols for the preparation of rotaxanes by the acylation of corresponding pseudorotaxanes. scientificlabs.comsigmaaldrich.comsigmaaldrich.com

    Cyanosilylation of Carbonyl Compounds

    This compound can act as a catalyst or promoter in the cyanosilylation of carbonyl compounds. This reaction is a direct method for forming carbon-carbon bonds and producing cyanohydrin silyl (B83357) ethers, which are important intermediates in the synthesis of various biologically active compounds. nih.govrsc.orgresearchgate.net

    While some studies highlight other catalysts like transition metal Lewis acids, inorganic bases, or N-heterocyclic carbenes for cyanosilylation, this compound has been reported as a promoter in a method for the synthesis of cyanohydrin esters from aroyl chlorides using potassium hexacyanoferrate(II) as the cyanide source. researchgate.net This protocol is noted for avoiding the use of highly toxic cyanating agents and providing high yields with a simple work-up. researchgate.net

    Another review mentions that phosphine-catalyzed cyanosilylation of carbonyl compounds to furnish cyanohydrin silyl ethers has been realized, citing work where a combination of triphenylphosphine and methyl acrylate (B77674) was effective. nih.gov While specifically detailing this compound's role in cyanosilylation is less prominent in the immediate search results compared to other catalysts, its nucleophilic nature suggests a plausible role in activating either the carbonyl compound or the silyl cyanide reagent.

    Deoxygenation Reactions (e.g., Nitrobenzene (B124822) Reduction)

    This compound is capable of mediating deoxygenation reactions. One studied example is the deoxygenation of nitrobenzene. oup.comacs.orgablesci.com

    The deoxygenative reduction of nitrobenzene by this compound in the presence of primary or secondary alcohols has been shown to yield 2-alkoxy-3H-azepines in good yields. oup.com This reaction involves a ring enlargement process. oup.com The use of acidic hydroxylic compounds like phenol (B47542) or acetylacetone (B45752) instead of alcohols did not lead to the ring-enlarged product. oup.com While triphenylphosphine could also act as a reducing agent, the yields of azepines were relatively lower compared to this compound. oup.com

    The mechanism is believed to involve a phenylnitrene intermediate, which is assumed to be in equilibrium with 7-azabicyclo[4.1.0]heptatriene. oup.com Nucleophilic attack of the alcohol on this species leads to the ring enlargement. oup.com

    This compound's ability to deoxygenate is also relevant in other contexts, such as the reduction of disulfides to thiols, a crucial reaction in biochemical studies. sigmaaldrich.com

    Tributylphosphine As a Ligand in Transition Metal Catalysis

    Design Principles for Tributylphosphine-Based Ligands

    The design of phosphine (B1218219) ligands, including those based on the this compound scaffold, is crucial for optimizing catalytic performance. This involves carefully tuning their steric and electronic properties, developing strategies for asymmetric induction, considering their confinement within specific environments, and employing methods for late-stage diversification.

    Steric and Electronic Tuning of this compound Ligands

    The effectiveness of tertiary phosphines as ligands is significantly influenced by their steric and electronic properties, which can be systematically altered by modifying the organic substituents attached to the phosphorus atom. dalalinstitute.comumb.edu For this compound, the butyl groups contribute to both these aspects. Steric bulk, often quantified by parameters like the Tolman cone angle, affects the coordination geometry around the metal center and can influence substrate access to the active site. dalalinstitute.comnsf.gov this compound is considered to have a relatively compact cone angle (136°) compared to other bulky phosphines like tricyclohexylphosphine (B42057) or tri(tert-butyl)phosphine. wikipedia.org

    The electronic properties, related to the electron-donating or withdrawing nature of the substituents, impact the electron density on the metal center and its ability to undergo oxidative addition and reductive elimination steps in catalytic cycles. dalalinstitute.comumb.edu Alkyl phosphines like this compound are generally considered good sigma-donors and weak pi-acceptors. dalalinstitute.com The electron-donating ability of phosphines can be correlated with parameters such as the Tolman electronic parameter or by measuring their basicity. dalalinstitute.comcdnsciencepub.com Studies have shown correlations between the basicity of phosphines and electronic substituent constants. cdnsciencepub.com

    The interplay between steric and electronic factors is critical in optimizing ligand performance for specific catalytic transformations. nsf.govnih.gov

    Strategies for Asymmetric Ligand Design

    Asymmetric catalysis, which aims to produce chiral molecules with high enantioselectivity, often relies on the design of chiral ligands that can induce asymmetry at the metal center. While this compound itself is achiral, it can serve as a building block or a reference point in the design of asymmetric phosphine ligands. Strategies for asymmetric ligand design often involve incorporating chiral backbones or substituents onto the phosphine framework. rsc.org For instance, libraries of diverse axially chiral binaphthyl phosphine ligands have been constructed and shown to be potent in asymmetric catalysis. snnu.edu.cnacs.orgnih.gov The development of phosphorus(III)-directed C-H activation strategies has also facilitated the synthesis of new phosphine ligands, including those with axial chirality. snnu.edu.cnacs.orgnih.gov

    Confinement of Phosphine Ligands in Microenvironments

    Confining phosphine ligands within well-defined microenvironments, such as metal-organic frameworks (MOFs) or metal-organic cages (MOCs), offers a strategy to influence their behavior and that of their metal complexes. rsc.orgrsc.org This confinement can lead to modifications in reactivity and selectivity. rsc.org Immobilizing phosphine ligands on solid supports like silica (B1680970) gel or polymers can also create constrained environments. fujifilm.commdpi.commdpi.com This approach can enhance catalyst recovery and recyclability and potentially influence catalytic activity through steric control or stabilization of transition states. rsc.orgmdpi.comnih.gov For example, immobilized phosphine-based catalysts have been explored for use in asymmetric catalysis within MOFs. researchgate.net

    Late-Stage Diversification of Phosphine Ligands via C-H Activation

    Late-stage diversification of phosphine ligands through C-H activation provides an efficient route to access diverse ligand structures from readily available precursors. snnu.edu.cnacs.orgnih.gov This methodology allows for the introduction of various functional groups onto the phosphine scaffold, enabling the rapid construction of ligand libraries. snnu.edu.cnacs.orgnih.govnih.gov Phosphorus(III)-directed C-H activation has emerged as a significant approach for the design and synthesis of ligands. snnu.edu.cnacs.orgnih.gov This involves using the phosphine group to direct the metal catalyst to a specific C-H bond for functionalization. snnu.edu.cn Various transformations, including C-H arylation, alkylation, alkenylation, aminocarbonylation, alkynylation, borylation, and silylation, have been achieved using this strategy, enabling the diversification of different types of phosphines, including triarylphosphines and biaryl-type monophosphines. snnu.edu.cnacs.orgnih.gov

    Role in Cross-Coupling Reactions

    This compound is frequently employed as a ligand in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. smolecule.comtamu.edursc.org These reactions typically involve the coupling of an organometallic reagent with an organic electrophile in the presence of a metal catalyst, often palladium. tamu.edursc.org Phosphine ligands play a critical role in these catalytic cycles by coordinating to the metal center, influencing key steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govacs.org

    Palladium-Catalyzed Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or pseudohalide. libretexts.orgwikipedia.orgresearchgate.net The catalytic cycle involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgmdpi.com

    This compound has been utilized as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. smolecule.com The choice of ligand in Suzuki coupling is crucial for achieving high reactivity and selectivity. libretexts.orgnih.gov Bulky phosphine ligands are often employed to promote the formation of coordinatively unsaturated palladium species, which can enhance the efficiency of oxidative addition and reductive elimination steps. acs.org While triarylphosphines like triphenylphosphine (B44618) were used in early Suzuki reactions, more bulky and electron-rich phosphines, including certain alkylphosphines, have been developed to improve catalytic performance, particularly for challenging substrates like aryl chlorides. nih.govnih.govorganic-chemistry.org

    Research findings have demonstrated the effectiveness of palladium catalysts in conjunction with phosphine ligands for Suzuki couplings under various conditions. For example, studies have investigated the mechanism of the Suzuki-Miyaura reaction catalyzed by Pd(PPh₃)₄, providing insights into the oxidative addition step. chemrxiv.org The Suzuki-Miyaura reaction is amenable to various reaction conditions and can be carried out at temperatures ranging from room temperature to 80°C, often yielding excellent results. researchgate.netnih.gov The reaction is also known for its tolerance of air and moisture and the ease of handling and removal of boron-containing byproducts. researchgate.netnih.gov

    Data on the performance of specific phosphine ligands, including bulky alkylphosphines, in palladium-catalyzed Suzuki coupling of different substrates have been reported. For instance, studies have evaluated the effectiveness of ligands like P(t-Bu)₃ and PCy₃ in the Suzuki coupling of aryl chlorides, bromides, and iodides, highlighting the influence of ligand structure on reactivity and the ability to perform couplings under mild conditions and with low catalyst loadings. nih.gov

    Reaction TypeCatalyst SystemSubstratesConditionsKey OutcomeSource
    Suzuki-Miyaura CouplingPd/P(t-Bu)₃/KFAryl bromides and iodidesRoom temperatureMild conditions, effective for deactivated and hindered substrates, low catalyst loading achievable. nih.gov
    Suzuki-Miyaura CouplingPd/P(t-Bu)₃Aryl chlorides + Arylzinc reagents-Efficient coupling of deactivated aryl chloride with hindered arylzinc. nih.gov
    Suzuki-Miyaura CouplingPd₂(dba)₃/P(t-Bu)₃Arylboronic acids + Aryl and vinyl halides (including chlorides)Typically room temperatureWide substrate scope, often at room temperature. organic-chemistry.org
    Suzuki-Miyaura Cross-couplingPd(PPh₃)₄Aryl bromides with Vinylboron species80 °C, then 100 °CReaction was slow at 80 °C, reached high conversion at 100 °C. acs.org

    Heck and Buchwald-Hartwig Coupling Systems

    This compound plays a significant role as a ligand in palladium-catalyzed cross-coupling reactions, including the Heck and Buchwald-Hartwig couplings. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively. Palladium(II) acetate (B1210297) is a common catalyst precursor used in these transformations. wikipedia.orgfishersci.atfishersci.caamericanelements.comereztech.com

    In Heck coupling, PBu₃ can influence the catalytic cycle by stabilizing palladium intermediates and promoting key steps such as oxidative addition of aryl halides and reductive elimination. The choice of phosphine ligand, including PBu₃, is crucial for optimizing the reaction efficiency and selectivity depending on the specific substrates (aryl halide and alkene). fishersci.nlnih.gov

    For Buchwald-Hartwig amination, which involves the coupling of aryl halides with amines, PBu₃ is also employed as a ligand. fishersci.comwikipedia.orgfishersci.senih.govnih.gov The ligand's properties affect the formation and stability of the active palladium(0) species and its interaction with the amine and aryl halide coupling partners.

    Mechanistic Insights into Pre-Catalyst Reduction

    The activation of palladium(II) pre-catalysts, such as palladium(II) acetate, to the active palladium(0) species is a critical initial step in many palladium-catalyzed cross-coupling reactions. wikipedia.orgfishersci.atfishersci.caamericanelements.comereztech.com this compound can participate in this reduction process.

    Studies have shown that palladium(II) can be reduced to palladium(0) in situ by various routes, including interaction with phosphine ligands. researchgate.netrsc.org The mechanism of this reduction can be complex and influenced by the reaction conditions, including the presence of bases or other additives. For instance, the reduction of Pd(II) acetate can occur even in the absence of a base, and the presence of certain co-solvents can favor reduction pathways via the oxidation of an alcohol moiety. rsc.org

    The interaction between the phosphine ligand and the palladium center is key to the reductive elimination step that generates the active Pd(0) species. csic.es While triphenylphosphine (PPh₃) is a common benchmark ligand for studying these mechanisms, the principles extend to other phosphines like PBu₃, where the electronic and steric bulk of the butyl groups will influence the reduction kinetics and the nature of the active catalytic species. rsc.org The formation of phosphine oxide can be an indication of phosphine involvement in the reduction process. sigmaaldrich.comresearchgate.net

    Catalytic Activity in Other Metal-Mediated Transformations

    Beyond Heck and Buchwald-Hartwig couplings, this compound acts as a ligand in a variety of other transition metal-catalyzed reactions, influencing their efficiency and selectivity.

    Hydrogenation and Dehydrogenation Catalysis

    This compound can serve as a ligand in metal complexes utilized for hydrogenation and dehydrogenation reactions. These processes involve the addition or removal of hydrogen gas from organic molecules, often catalyzed by transition metals like palladium, platinum, or ruthenium. fishersci.pt The presence of phosphine ligands like PBu₃ can modify the electronic and steric environment around the metal center, affecting its ability to activate hydrogen and interact with the substrate (alkenes, alkynes). nih.govwikipedia.orglipidmaps.orgcenmed.comcenmed.com

    Oxidative Processes

    This compound can also be involved in metal-catalyzed oxidative processes. While PBu₃ itself can be oxidized to this compound oxide sigmaaldrich.com, its role as a ligand in oxidative catalysis typically involves stabilizing metal complexes in higher oxidation states or facilitating oxygen transfer reactions. The specific metal and the nature of the oxidative transformation dictate the precise role of the phosphine ligand.

    Pauson-Khand Reaction Enhancement

    The Pauson-Khand reaction is a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt. nih.govwikipedia.orglipidmaps.orgcenmed.comcenmed.comcharchem.orgnih.govebi.ac.ukuni-freiburg.deuni-freiburg.de this compound has been shown to enhance this reaction. The addition of phosphine ligands can influence the coordination environment of the metal catalyst, potentially promoting the coupling of the three components and improving the reaction yield and selectivity. The specific mechanism of enhancement by PBu₃ in the Pauson-Khand reaction can depend on the reaction conditions and the specific cobalt complex used.

    Gold-Zinc Cooperative Catalysis

    This compound has found application in catalytic systems involving the cooperative action of gold and zinc. uni.lufishersci.fiamericanelements.comfishersci.nonih.govepa.govindiamart.comamericanelements.com These bimetallic systems can exhibit unique reactivity and selectivity that is not observed with either metal catalyst alone. In such systems, PBu₃ can coordinate to either gold or zinc, or potentially bridge between the two metal centers, influencing the electronic properties and spatial arrangement of the catalytic species. This cooperative catalysis can be applied to various organic transformations, leveraging the distinct activation modes of gold and zinc, modulated by the presence of the phosphine ligand.

    Computational Chemistry and Theoretical Studies of Tributylphosphine

    Density Functional Theory (DFT) Applications

    Density Functional Theory (DFT) is a widely used computational method in chemistry to calculate the electronic structure of molecules and predict their properties and reactivity. nih.gov It has been extensively applied to study reaction mechanisms and energetic profiles involving tributylphosphine.

    Elucidation of Reaction Mechanisms and Transition States

    DFT calculations are instrumental in detailing the step-by-step processes of reactions catalyzed by or involving this compound, including the identification and characterization of transition states. By calculating the energies and geometries of intermediates and transition states along a reaction pathway, computational studies can provide insights into the feasibility and selectivity of different reaction channels.

    For instance, DFT has been used to investigate the mechanism of phosphine-catalyzed reactions, such as the ring-opening of cyclopropyl (B3062369) ketones or the Stetter reaction. rsc.orgnih.gov These studies can reveal how this compound initiates the reaction through nucleophilic addition and how subsequent steps, including intramolecular rearrangements or additions, proceed through specific transition states. acs.orgcoe.edu The calculated transition state structures provide information about bond distances and angles during the transformation, offering a molecular-level understanding of the reaction coordinate. acs.org DFT calculations can also help distinguish between competing reaction pathways by comparing the activation barriers of the corresponding transition states. rsc.orgcore.ac.uk

    Energetic Profiling of this compound-Involved Pathways

    Energetic profiling using DFT involves mapping the energy changes along a reaction pathway, from reactants through intermediates and transition states to products. This provides a comprehensive view of the thermodynamics and kinetics of the reaction. For this compound-catalyzed reactions, DFT calculations can determine the relative stabilities of intermediates and the activation energies of transition states, which are crucial for understanding reaction rates and predicting favored pathways. acs.orgnih.govmit.edu

    Studies have utilized DFT to calculate the Gibbs free energies of activation and reaction, allowing for a comparison of different mechanistic possibilities and the identification of the rate-determining step. acs.orgnih.gov For example, in the context of phosphine-catalyzed cycloadditions or rearrangements, DFT calculations have provided detailed energy profiles that support proposed mechanisms and explain observed selectivities. acs.orgnus.edu.sg These profiles can highlight the energetic cost of forming key intermediates, such as zwitterionic species generated by the addition of this compound to activated substrates. acs.org

    Molecular Dynamics and Simulation Approaches

    Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. While less commonly cited specifically for this compound in the provided search results compared to DFT, MD simulations can complement DFT studies by providing information about the dynamic behavior of molecules, including conformational changes, solvent effects, and interactions in complex systems. weber.edupsu.edu Although a direct MD study focused solely on this compound's intrinsic dynamics wasn't prominently found, MD has been applied to study systems involving organophosphorus additives, illustrating its potential for understanding their behavior at interfaces or in solution. mdpi.comacs.org

    Quantitative Structure-Activity Relationship (QSAR) Analysis for Catalyst Design

    Quantitative Structure-Activity Relationship (QSAR) analysis involves developing predictive models that relate the chemical structure of a compound to its activity, such as catalytic performance. u-tokyo.ac.jp While the search results did not provide specific QSAR studies focused exclusively on this compound as the variable component, QSAR is a recognized approach in catalyst design, and computational descriptors derived from methods like DFT can be used in QSAR models. uni-muenchen.denih.govarxiv.org QSAR analysis can help in understanding how structural modifications to a phosphine (B1218219) ligand, or the substrate it interacts with, might affect catalytic efficiency or selectivity. u-tokyo.ac.jpuni-muenchen.de By correlating computationally derived parameters (e.g., electronic properties, steric bulk) with experimental activity data, QSAR models can guide the design of improved phosphine catalysts. u-tokyo.ac.jpuni-muenchen.denih.gov

    Understanding Steric and Electronic Effects via Computational Models

    Computational models, particularly using DFT, are valuable for quantifying and understanding the steric and electronic effects of ligands like this compound in various chemical environments, especially in transition metal catalysis. whiterose.ac.uknsf.govnih.gov The butyl groups in this compound contribute significantly to its steric profile, while the phosphorus atom's lone pair dictates its electronic properties as a Lewis base and ligand.

    Computational parameters, such as the Tolman cone angle or percent buried volume, can be calculated to quantify the steric bulk of phosphine ligands. nsf.govnih.gov Similarly, electronic parameters can be derived from calculations to assess the electron-donating or withdrawing nature of the phosphine. nih.gov By analyzing these parameters through computational models, researchers can correlate the steric and electronic characteristics of this compound with its reactivity and selectivity in different reactions, such as nucleophilic additions or its role as a ligand in metal complexes. uni-muenchen.dewhiterose.ac.uk For instance, computational studies can reveal how the steric bulk of this compound influences the approach of reactants to a catalytic center or how its electronic properties affect the stability of intermediates or transition states. whiterose.ac.uk

    Tributylphosphine in Advanced Materials Science

    Role in Nanomaterial Synthesis and Stabilization

    Tributylphosphine is frequently employed in the synthesis of various nanomaterials, acting as a solvent, ligand, or precursor to control particle growth, size distribution, and stability. syensqo.comazonano.comsigmaaldrich.com

    Stabilization of Colloidal Nanoparticles

    Colloidal nanoparticles require stabilization to prevent aggregation and maintain their dispersion in a solvent. This compound and its oxidized form, this compound oxide (TBPO), can serve as stabilizing agents for colloidal nanoparticles. TBPO, for instance, has been used to stabilize colloidal nanoparticles, including titanium dioxide (TiO₂) nanoparticles, which find applications in solar cells and photocatalysis. The coordination chemistry of TBPO enables the formation of stable colloids. While triphenylphosphine (B44618) (PPh₃) has been extensively studied as a stabilizing ligand for gold nanoparticles, forming ordered structures on the gold surface and stabilizing two-dimensional gold nanoislands, phosphine (B1218219) ligands in general form weaker interactions with metal surfaces compared to thiols, which can lead to lower nanoparticle stability. acs.orgnih.govnih.govacs.org However, this weaker interaction can facilitate ligand exchange with other molecules that bind more strongly, enhancing stability. nih.govacs.org this compound has been used in the preparation of silver nanoparticles functionalized with organometallic thiols. sigmaaldrich.comscientificlabs.co.ukresearchgate.net

    Synthesis of Quantum Dots and Semiconductor Nanocrystals (e.g., PbSe)

    This compound is a key component in the synthesis of quantum dots (QDs) and semiconductor nanocrystals, particularly those based on chalcogenides. It is often used as a solvent or as a reactant in the formation of chalcogen precursors. For example, selenium can be dissolved directly in this compound to form this compound selenide (B1212193) (TBPSe), a common selenium precursor for the synthesis of metal selenide nanocrystals like cadmium selenide (CdSe) and lead selenide (PbSe). This method allows for precise control over morphology and size distribution. TBPSe has been noted for its use in producing nonspherical CdSe nanocrystals.

    In the synthesis of PbSe quantum dots, this compound has been introduced to slow down the growth process, enabling the synthesis of ultrasmall PbS QDs with diameters below 2.5 nm. arxiv.org Colloidal solutions of crystalline PbSe nanoparticles have been synthesized using lead oleate (B1233923) and this compound-bonded selenium via a hot solution chemical process. researchgate.net The use of TBP as a capping agent alongside oleic acid has resulted in good yields of PbSe QDs with average diameters below 6.6 nm. researchgate.net The reaction temperature influences the size and yield of the resulting PbSe QDs. researchgate.net While some methods for synthesizing PbSe/PbS core-shell QDs using a this compound/trioctylphosphine (B1581425) (TBP/TOP) surfactant-based approach have been reported, they sometimes yield lower quantum efficiency compared to oleate ligand-based approaches. tandfonline.com

    This compound, along with trioctylphosphine (TOP) and trioctylphosphine oxide (TOPO), was historically used as a solvent and stabilizing ligand in the synthesis of ZnSe QDs. mdpi.com this compound telluride (TBP-Te), formed from the reaction of this compound with elemental tellurium, has been used as a tellurium precursor in the synthesis of semiconductor nanocrystals like CdTe. azonano.comsigmaaldrich.comnih.gov

    The use of this compound in the synthesis of quantum dots is often part of the "hot-injection" method, where precursors are rapidly injected into a hot solvent containing surfactant molecules like this compound to control nucleation and growth, leading to monodisperse nanocrystals. azonano.comsigmaaldrich.commdpi.com

    Applications in Luminescent Materials

    Quantum dots synthesized using methods involving this compound often exhibit luminescence properties, making them suitable for applications in luminescent materials. The size-dependent optical properties of QDs, including tunable photoluminescence, high quantum yield, and narrow emission bands, are crucial for these applications. sigmaaldrich.comresearchgate.netnih.gov PbSe QDs, for example, exhibit size-tunable interband absorption and luminescence emission in the infrared wavelength range. tandfonline.com The photoluminescence quantum yield (PL QY) is a key indicator of the performance of lead chalcogenide QDs. arxiv.org

    This compound can also influence the luminescence properties of QDs during post-synthetic processing. For instance, in the presence of this compound, doped and defective CdSe/CdS nanocrystals can expel remnant impurities and stabilize, leading to improved emission quality with a lower prevalence of blinking behavior. acs.org

    Functional Polymers and Polymer Synthesis

    This compound is also relevant in the field of functional polymers, both in the design of polymers containing phosphine functionalities and in its use as a catalyst or reagent in polymer synthesis and modification.

    Applications in Covalent Adaptable Networks (CANs) and Thermosets

    This compound can play a role in the chemistry of covalent adaptable networks (CANs) and thermosets, particularly in reactions involving dynamic covalent bonds. CANs are a class of crosslinked polymers that can rearrange their network structure through reversible bond breaking and reforming, allowing for reprocessing, repair, and recycling. Thermosets are polymers that form irreversible chemical crosslinks upon curing.

    This compound can act as a catalyst in reactions relevant to the formation or modification of CANs and thermosets. For example, phosphine compounds, including this compound, can catalyze Michael addition reactions, which are used in the formation of some thermosetting compositions. google.com

    Furthermore, this compound can be used as a reducing agent to cleave disulfide bonds, which are sometimes incorporated into polymer networks to introduce dynamic character or degradability. Reduction of disulfide groups in hyperbranched disulfide-containing methacrylates using this compound has been shown to lead to the solubilization of the cured thermosets. researchgate.net this compound can mediate the exchange and desulfurization of disulfide and trisulfide linkages in polymers made by inverse vulcanization, enabling chemical joining of polymer surfaces at room temperature. rsc.org It acts as a nucleophilic catalyst in this process. rsc.org

    Chemically Induced Repair, Adhesion, and Recycling of Polysulfide Polymers

    Polymers derived from inverse vulcanization, which involves the copolymerization of elemental sulfur with alkenes, possess a dynamic polysulfide network. rsc.orgresearchgate.net This network allows for potential processing, assembly, and repair mechanisms not typically seen in traditional polymers. rsc.orgresearchgate.net this compound has been demonstrated as a chemical agent capable of inducing the repair, adhesion, and recycling of these polysulfide polymers at room temperature. rsc.orgrsc.org

    The repair and adhesion process is facilitated by the ability of this compound to mediate S-S metathesis (exchange) between the sulfur-sulfur bonds within the polymer network. rsc.orgresearchgate.net This exchange allows cut or separated polymer surfaces to rejoin and form a continuous material. rsc.orgresearchgate.net Research has shown that this compound's high nucleophilicity enables rapid S-S metathesis, even with disulfide linkages (sulfur rank of 2). rsc.org This contrasts with other nucleophiles like pyridine, which may require a higher sulfur rank (greater than 2) for effective metathesis at room temperature. rsc.org

    Studies investigating the repair of cut polysulfide polymer samples have shown that this compound can achieve maximum tensile strength recovery in less than 1 hour, which is faster than the approximately 2 hours required for pyridine-induced repair. rsc.org The effectiveness of repair with this compound can depend on the average sulfur rank of the polymer, with poor repair observed for polymers with a sulfur rank of 1, but effective repair at higher sulfur ranks. rsc.org

    Beyond repair and adhesion, the chemically induced cleavage of S-S bonds by nucleophiles like this compound can also facilitate the recycling of polysulfide polymers by breaking down the crosslinked network into soluble fragments. rsc.org

    Solid-Phase Organic Synthesis with Polymer-Supported this compound

    Solid-phase organic synthesis (SPOS) offers advantages such as simplified product isolation and the use of excess reagents to drive reactions to completion. sopachem.comrsc.org Polymer-supported reagents, where the active species is bound to a solid polymer support, are key to this technique. sopachem.comrsc.org this compound, a common reagent in various organic transformations, can be immobilized on a polymer support for use in SPOS. researchgate.net

    While polymer-supported triphenylphosphine (PS-TPP) is more widely discussed in the literature for SPOS applications like the Wittig and Staudinger reactions, the concept of polymer-supported this compound follows a similar principle. researchgate.netresearchgate.netscbt.comrsc.org The polymer support allows for easy separation of the reagent and byproducts (such as phosphine oxide) from the reaction mixture through simple filtration. sopachem.comscbt.com This simplifies the purification process, often eliminating the need for traditional techniques like chromatography. sopachem.com

    The use of polymer-supported phosphines, including potentially polymer-supported this compound, can be applied in various organic transformations. researchgate.netrsc.org The efficiency of these polymer-supported reagents can be influenced by factors such as the degree of crosslinking in the polymer support and the swelling properties of the solvent used. sopachem.comrsc.orgnih.gov

    Organic-Inorganic Hybrid Materials for Optics and Electronics

    This compound also plays a role in the development of organic-inorganic hybrid materials, particularly in the fields of optics and electronics.

    Hybrid Silica (B1680970) Glass for Nonlinear Absorption of Light

    Organic-inorganic hybrid materials combining the properties of organic molecules with inorganic matrices like silica glass have attracted interest for optical applications, including nonlinear optics. researchgate.netresearchgate.net Nonlinear absorption of light is a phenomenon where the absorption of light by a material depends on the intensity of the incident light, which is crucial for applications like optical power limiting. researchgate.netdiva-portal.org

    This compound has been used as a ligand in platinum(II) acetylide complexes, which are chromophores exhibiting nonlinear optical properties. researchgate.netdiva-portal.orgdiva-portal.org These complexes can be incorporated into silica glass matrices, often through sol-gel processes, to create hybrid materials for nonlinear absorption of light. researchgate.netdiva-portal.orgdiva-portal.org

    Research has focused on synthesizing platinum(II) acetylides with this compound ligands and then preparing hybrid silica glass materials containing these complexes. diva-portal.orgdiva-portal.org These hybrid materials have demonstrated broadband nonlinear absorption in the visible wavelength range. researchgate.net The incorporation of the metal complexes into the silica matrix, sometimes through grafting, aims to achieve high chromophore concentrations and enhance the stability of the resulting solid-state material for optical power limiting devices. researchgate.netresearchgate.net

    Perovskite Nanocrystal Stability Enhancement

    Lead halide perovskite nanocrystals (PNCs) are promising materials for optoelectronic applications like light-emitting diodes due to their excellent optical properties. acs.orgnih.govnih.govacs.org However, their stability is a significant challenge for practical use, as they are susceptible to degradation from moisture, heat, and polar solvents. acs.orgnih.govacs.org Surface passivation with appropriate ligands is a key strategy to enhance the stability and maintain the photoluminescence quantum yield (PLQY) of PNCs. acs.orgnih.govacs.org

    This compound and its oxide, this compound oxide (TBPO), have been explored as ligands for passivating the surface of perovskite nanocrystals. acs.orgnih.govnih.govresearchgate.net The interaction between the phosphine or phosphine oxide ligands and the surface atoms of the nanocrystals, particularly with lead ions (Pb²⁺), can help to reduce surface defects and improve stability. acs.orgacs.org

    Studies have shown that PNCs capped with ligands such as this compound (TBP) or this compound oxide (TBPO) can exhibit enhanced long-term colloidal stability and photostability, with increased tolerance to polar solvents. acs.orgnih.gov this compound oxide, with its moderate carbon chain length, has been shown to act as a passivator for quasi-2D perovskites, improving carrier confinement and transfer, leading to higher efficiency and operational stability in blue perovskite light-emitting diodes. researchgate.net Ligand exchange using this compound derivatives, such as a bidentate ligand obtained by reacting sulfur with this compound (S-TBP), has also been shown to improve the stability and brightness of perovskite nanocrystals by filling halogen vacancies on the surface. nih.gov

    Tributylphosphine in Specialized Extraction and Separation Processes

    Synergistic Extraction of Metal Ions

    Synergistic extraction involves the use of a mixture of extractants that together achieve a higher extraction efficiency for metal ions than the sum of the efficiencies of each extractant used alone. TBPO has been identified as an effective synergist in such systems. It enhances the extraction efficiency of metal ions when combined with other extractants, which is particularly useful in recovering valuable metals from sources like ores and industrial waste.

    Research has demonstrated the effectiveness of TBPO in the synergistic extraction of various metal ions. For instance, studies have shown TBPO's role in enhancing the extraction of uranium from aqueous solutions through synergistic methods, leading to significantly improved extraction yields compared to conventional approaches. In other work, tributylphosphine oxide, in combination with 2-thenoyltrifluoroacetone, has been studied for its synergistic behavior in metal ion extraction systems. tandfonline.com The modeling of such systems often involves considering the formation of mixed complexes in the organic phase. tandfonline.com

    Furthermore, the synergistic effect of organophosphorus compounds like this compound oxide (TBPO) and tributylphosphate (TBP) in combination with other extractants, such as 4-phosphoryl pyrazolones, has been investigated for the extraction and separation of metal ions, including lithium ions. nih.govnih.gov These studies highlight the ability of these combinations to selectively recognize and extract specific metal ions from aqueous solutions. nih.govnih.gov

    Selective Metal Ion Recognition and Separation

    The ability of this compound oxide to form complexes with metal ions is fundamental to its application in selective metal ion recognition and separation. This is particularly relevant in the separation of specific ions from complex mixtures.

    Studies have explored the use of systems involving this compound oxide for the selective separation of lithium ions from mixtures containing other alkali metal ions like sodium, potassium, and cesium. nih.govnih.gov For example, research utilizing 4-phosphoryl pyrazolones in the presence of TBPO (among other co-ligands) has demonstrated high selectivity and extraction efficiency for lithium ions under mild conditions. nih.govnih.gov Structural investigations, including NMR and MS studies, have provided evidence for the formation of multinuclear Li⁺ complexes, illustrating the synergistic role of co-ligands like TBPO in the extraction process and contributing to the selective recognition. nih.govnih.gov

    While the search results primarily highlight TBPO in this context, the underlying principle of phosphine (B1218219) oxides' interaction with metal ions is relevant. The electron-donating nature of the phosphoryl group (P=O) in TBPO facilitates strong complexation with various metal ions, which is key to enhancing catalytic activity in metal-catalyzed processes and enabling selective extraction.

    Deep Eutectic Solvent Formulations for Extraction

    Deep Eutectic Solvents (DESs) are gaining attention as environmentally friendly alternatives to conventional organic solvents in extraction processes. This compound oxide has been incorporated into DES formulations for specific extraction applications.

    One notable application is the use of hydrophobic DESs containing this compound oxide for the extraction of various substances, such as perfluoroalkyl substances (PFAS). nih.gov A study demonstrated the effectiveness of a this compound oxide/2-methylpiperazine system as a DES for removing a range of PFAS compounds from contaminated water samples, achieving high removal efficiency (exceeding 99%) for PFAS with different carbon chain lengths. nih.gov The mechanism of extraction in such DES systems involves the formation of a dynamic, complementary, and flexible non-covalent interaction network structure with the target compounds. nih.gov

    Another related application involves the use of tributyl phosphate (B84403) (TBP), which is structurally similar to TBPO, as a component in hydrophobic DESs for extraction purposes, such as the extraction of parabens and their metabolite from water samples. rsc.org While this specifically mentions TBP, it illustrates the principle of using organophosphorus compounds in DES formulations for extraction. The effectiveness of TBP in extracting carboxylic acids, with efficiency increasing with TBP concentration, further supports the potential of related organophosphorus compounds like TBPO in DES-based extraction systems. acs.org

    Future Directions and Emerging Research Avenues

    Integration with Flow Chemistry and Continuous Processing

    The adoption of flow chemistry and continuous processing has gained significant traction in modern organic synthesis and manufacturing due to its advantages in safety, scalability, and efficiency compared to traditional batch processes. beilstein-journals.orgcontractpharma.com These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, facilitating reactions that are difficult or hazardous to perform in batch. contractpharma.comrsc.org

    Integrating tributylphosphine-catalyzed reactions into flow platforms presents opportunities to leverage these benefits. Flow reactors enable rapid mixing and efficient heat transfer, which are particularly advantageous for reactions involving highly reactive intermediates or exothermic processes often associated with phosphine (B1218219) catalysis. beilstein-journals.org This integration can lead to improved reaction reproducibility, higher yields, and enhanced safety, especially when handling air-sensitive or pyrophoric reagents like this compound. fishersci.cafishersci.pt Research in this area is exploring the development of continuous flow protocols for known this compound-mediated transformations, as well as discovering new reaction pathways that are uniquely enabled by the conditions achievable in flow systems. rsc.org

    Development of Immobilized and Recoverable this compound Catalysts

    A significant challenge in using homogeneous catalysts like this compound is their separation from the reaction mixture and subsequent recycling. researchgate.netacs.org This separation difficulty can lead to catalyst loss, increased waste, and higher process costs. To address this, research is focused on developing immobilized and recoverable forms of this compound catalysts.

    Immobilization involves anchoring the phosphine moiety onto a solid support, such as polymers, silica (B1680970), or magnetic nanoparticles. researchgate.netmdpi.com This allows for easier separation of the catalyst from the product phase through simple techniques like filtration or magnetic decantation. mdpi.com The development of such heterogeneous or supported homogeneous catalysts aims to retain the catalytic activity and selectivity of homogeneous this compound while enabling efficient recovery and reuse over multiple reaction cycles. acs.orgresearchgate.net Efforts are directed towards designing robust immobilized systems that prevent leaching of the active phosphine species into the reaction mixture, ensuring both catalyst longevity and product purity. mdpi.com

    Bio-inspired and Sustainable Catalysis with this compound Analogues

    The principles of sustainable chemistry are increasingly influencing catalyst design. jspae.commpg.debeilstein-journals.org This includes exploring bio-inspired approaches and utilizing more environmentally benign alternatives. While this compound is a highly effective catalyst, its toxicity and handling requirements can be a concern. wikipedia.orgfishersci.cafishersci.pt

    Future research is exploring the development of bio-inspired catalysts and sustainable alternatives that mimic the catalytic activity of this compound but with improved environmental profiles. This could involve designing phosphine analogues with modified steric or electronic properties to enhance selectivity and reduce undesirable side reactions, or developing catalytic systems that utilize renewable resources. jspae.combeilstein-journals.org Another avenue is the exploration of catalytic processes that are compatible with greener solvents or solvent-free conditions. researchgate.net Research into the fundamental mechanisms of this compound catalysis can also inform the design of new, more sustainable catalytic systems. orgsyn.org

    Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring

    Understanding reaction mechanisms and optimizing reaction conditions in real-time is crucial for efficient and controlled chemical synthesis. Advanced spectroscopic and analytical techniques offer powerful tools for the in-situ monitoring of chemical reactions involving this compound. numberanalytics.commdpi.com

    Q & A

    Q. What are the critical safety protocols for handling tributylphosphine in laboratory settings?

    this compound is highly flammable and reactive. Key protocols include:

    • Use of PPE (nitrile gloves, lab coat, safety goggles) and working in a fume hood to avoid inhalation .
    • Storage under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .
    • Immediate neutralization of spills with oxidizing agents (e.g., hydrogen peroxide) to mitigate fire hazards .

    Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

    • ¹H/³¹P NMR : Identify phosphine proton environments and verify purity (e.g., δ ~1.0–1.6 ppm for butyl chains) .
    • Mass Spectrometry (MS) : Confirm molecular weight (202.32 g/mol for this compound) and detect degradation products .
    • GC-MS : Monitor reaction progress and assess volatility in catalytic applications .

    Q. How can this compound be synthesized and purified for laboratory use?

    • Synthesis : React phosphorus trichloride with butyllithium or Grignard reagents under anhydrous conditions .
    • Purification : Distillation under reduced pressure (boiling point: 244.8°C at 760 mmHg) or column chromatography using silica gel .
    • Purity Assessment : Validate via GC (>98% purity) and NMR to exclude oxidized byproducts like this compound oxide .

    Q. What are the common applications of this compound in organic synthesis?

    • Reduction Agent : Facilitates Staudinger reactions (azide-to-amine conversion) and deoxygenation of sulfoxides .
    • Ligand in Catalysis : Stabilizes transition metals (e.g., palladium) in cross-coupling reactions .
    • Nucleophile Activation : Enhances reactivity in Michael additions via zwitterion intermediates (e.g., with nitroalkanes) .

    Q. How should this compound solutions be stabilized for long-term storage?

    • Use anhydrous solvents (e.g., THF, toluene) and store in amber vials under nitrogen .
    • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .
    • Monitor degradation via periodic ³¹P NMR to detect phosphine oxide formation .

    Advanced Research Questions

    Q. What mechanistic role does this compound play in Michael addition reactions?

    this compound activates α,β-unsaturated carbonyl compounds by forming a zwitterionic intermediate (phosphonium enolate), which deprotonates nucleophiles like nitropropane. This enables base-free catalysis, as shown in White and Baizer’s 1973 study . Post-addition, the enolate regenerates the catalyst, sustaining turnover (Scheme 2 in ).

    Q. How is this compound oxide (TBPO) utilized in material science, such as perovskite solar cells?

    TBPO acts as a surface passivator in perovskite films, reducing defect density and enhancing charge transport. Methodology:

    • Spin-coating TBPO (0.1–1.0 wt%) in ethyl acetate onto perovskite layers .
    • Characterize via XRD (suppressed PbI₂ peaks) and PL spectroscopy (increased carrier lifetime) .

    Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

    • Variable Control : Standardize solvent polarity, temperature, and phosphine/metal ratios .
    • Side-Reaction Analysis : Use in situ FTIR to detect competing pathways (e.g., oxidation to phosphine oxide) .
    • Computational Modeling : Compare DFT-calculated activation energies with experimental yields .

    Q. What strategies optimize this compound’s reactivity in air-sensitive reactions?

    • Schlenk Techniques : Maintain inert atmospheres during reagent transfer .
    • Co-catalysts : Pair with silver salts (e.g., AgOTf) to stabilize reactive intermediates .
    • Kinetic Studies : Use stopped-flow UV-Vis to determine optimal phosphine concentrations .

    Q. How are toxicological profiles of this compound assessed for regulatory compliance?

    • In Vitro Assays : Measure LC₅₀ in human cell lines (e.g., HepG2) .
    • Class Extrapolation : Compare with organophosphate toxicity data, adjusting for this compound’s lower bioavailability .
    • Environmental Impact : Quantify biodegradation via OECD 301F tests (28-day half-life threshold) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.